4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine

Descripción

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 3,5-dimethylpiperidinyl group at position 5. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Propiedades

IUPAC Name |

4-chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIRDMIKFRKYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.

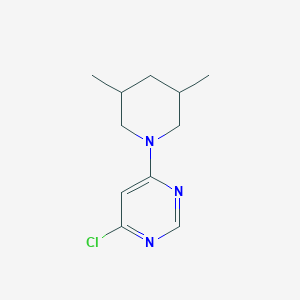

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrimidine ring substituted with a chloro group and a piperidine moiety, which influences its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through its interaction with BCL6, a transcriptional repressor implicated in various lymphoid malignancies. Studies have shown that this compound can induce degradation of BCL6, leading to decreased survival of cancer cells. For instance, it has been demonstrated that modifications to the piperidine ring can enhance binding affinity and degradation potency (Table 1).

| Compound | Binding Affinity (nM) | Degradation Efficacy (%) |

|---|---|---|

| CCT369260 | <10 | >90 |

| CCT373566 | <10 | >90 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its effects involves the recruitment of E3 ligases to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins like BCL6. This targeted protein degradation strategy is gaining traction in drug development for cancer therapies.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has moderate lipophilicity, which can impact its bioavailability. Reducing lipophilicity through structural modifications has been shown to enhance pharmacokinetic properties without compromising biological activity. Toxicological assessments indicate that while the compound is effective against cancer cells, it poses risks such as skin irritation and acute toxicity upon ingestion (H302, H315) .

Case Studies

- In Vivo Studies : In a study evaluating the in vivo efficacy of this compound against lymphoma models, it was found to significantly reduce tumor size and improve survival rates in treated subjects.

- Structure-Activity Relationship (SAR) Analysis : A series of analogs were synthesized to explore the SAR of piperidine substitutions on the pyrimidine core. The results indicated that specific substitutions could enhance both binding affinity and degradation efficacy (Table 2).

| Analog | Piperidine Substitution | Binding Affinity (nM) | Degradation Efficacy (%) |

|---|---|---|---|

| 24a | Monomethyl | <10 | 60 |

| 24b | Dimethyl | <10 | 0 |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine with structurally analogous pyrimidine derivatives, focusing on substituents, physicochemical properties, synthesis, and biological activities.

Table 1: Key Properties of this compound and Analogues

Key Analysis:

Substituent Effects on Physicochemical Properties: The 3,5-dimethylpiperidine group in the target compound increases steric bulk and basicity compared to pyrazole or phenyl substituents. This may improve blood-brain barrier penetration relative to the polar 2-fluorophenyl-piperazine analogue .

Synthesis Complexity :

- The two-step synthesis of pyrazolo-pyrimidines (e.g., C₇H₇Cl₂N₅) from pyrazole esters is more efficient than multi-step routes for fluorophenyl-piperazine derivatives .

- Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing amine or heterocyclic groups at the 6-position of 4-chloropyrimidines .

Biological Activity :

- Pyrazolo-pyrimidines (e.g., C₇H₇Cl₂N₅) demonstrate broad-spectrum antibacterial and antiproliferative activity, attributed to their planar fused-ring system mimicking purines .

- Piperazine/piperidine-containing analogues (e.g., C₁₄H₁₄ClFN₄) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .

In contrast, chloromethyl-pyrazolo-pyrimidines serve primarily as synthetic intermediates rather than direct therapeutics .

Métodos De Preparación

Synthesis of 4,6-Dichloropyrimidine

A crucial precursor is 4,6-dichloropyrimidine, which can be synthesized by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of anhydrous organic amines such as triethylamine or N,N-diisopropylethylamine. The reaction is typically conducted at 80–100 °C for about 7 hours, followed by removal of excess POCl₃ under reduced pressure and crystallization to isolate the product with high purity (approximately 99.3–99.6%) and yields around 95–97%.

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chlorination | 4-chloro-6-methoxypyrimidine + POCl₃ + organic amine | 80–100 | 7 | 95–97 | 99.3–99.6 |

This method ensures a high-quality 4,6-dichloropyrimidine intermediate suitable for subsequent substitution.

Nucleophilic Substitution with 3,5-Dimethylpiperidine

Microwave-Assisted Amination

A modern and efficient approach involves microwave-assisted synthesis where 2-amino-4-chloropyrimidine derivatives are reacted with substituted amines. Although the specific example in the literature uses 2-amino-4-chloropyrimidine, the methodology is transferable to 4,6-dichloropyrimidine derivatives.

- Reaction is conducted in anhydrous propanol with equimolar amounts of pyrimidine and amine.

- Triethylamine is added as a base.

- The mixture is irradiated in a microwave reactor at 120–140 °C for 15–30 minutes.

- The reaction progress is monitored by TLC.

- Post-reaction workup involves extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure to isolate the substituted pyrimidine.

This method offers rapid reaction times and good yields, making it suitable for introducing the 3,5-dimethylpiperidin-1-yl substituent at position 6 while retaining the chlorine at position 4.

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous propanol |

| Base | Triethylamine (0.1 equiv approx.) |

| Temperature | 120–140 °C |

| Time | 15–30 minutes |

| Workup | Extraction with ethyl acetate, drying, concentration |

Conventional Heating Methods

Alternatively, conventional heating methods involve stirring the 4,6-dichloropyrimidine with 3,5-dimethylpiperidine in an appropriate solvent (e.g., ethanol, propanol) with a base such as triethylamine at elevated temperatures (80–120 °C) for several hours. The reaction is followed by aqueous workup and purification by crystallization or chromatography.

Reaction Mechanism Considerations

The nucleophilic substitution preferentially occurs at the 6-position chlorine due to electronic and steric factors, allowing selective mono-substitution. The presence of electron-withdrawing groups on the pyrimidine ring enhances the susceptibility of the chlorine atoms to nucleophilic attack. The use of bases such as triethylamine facilitates the deprotonation of the amine nucleophile and scavenges HCl formed during substitution.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of 4,6-dichloropyrimidine | 4-chloro-6-methoxypyrimidine + POCl₃ + organic amine | 80–100 °C, 7 h | 95–97 | High purity, crystallization step |

| Nucleophilic substitution (microwave) | 4,6-dichloropyrimidine + 3,5-dimethylpiperidine + triethylamine in propanol | 120–140 °C, 15–30 min | Moderate to high | Rapid, efficient, monitored by TLC |

| Nucleophilic substitution (conventional) | Same as above without microwave | 80–120 °C, several hours | Moderate | Longer reaction time, standard setup |

Research Findings and Optimization

- Microwave-assisted methods significantly reduce reaction times and improve yields compared to conventional heating.

- The choice of base and solvent critically affects the selectivity and yield of the substitution reaction.

- Purification by crystallization from organic solvents such as ethylene dichloride or ethyl acetate yields high-purity products suitable for further applications.

- Control of reaction temperature and stoichiometry is essential to prevent di-substitution or degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.